molecular formula C15H18ClN5O B2885342 5-amino-1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide CAS No. 887687-59-4

5-amino-1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2885342
CAS No.: 887687-59-4
M. Wt: 319.79
InChI Key: SSEKVJZPXVYZDS-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a novel chemical entity designed for research applications, particularly in infectious disease and medicinal chemistry. This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, a scaffold recognized in scientific literature for its potential biological activity. The core 1,2,3-triazole structure is a privileged scaffold in drug discovery. The specific substitution pattern of this compound features a 4-chlorophenyl group at the N-1 position, which may contribute to target binding through hydrophobic interactions. The N-cyclohexyl carboxamide moiety is a key feature intended to optimize physicochemical properties such as solubility and metabolic stability, a strategy supported by research on analogous triazole carboxamides . The 5-amino group is a critical pharmacophoric element often involved in intramolecular hydrogen bonding, which may help maintain the bioactive conformation . Potential Research Applications: Preliminary research on closely related 1,2,3-triazole-4-carboxamides has indicated promising anti-trypanosomal activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, making this chemical series a candidate for antiparasitic drug development . Furthermore, various triazole isomers (including 1,2,4-triazoles) are widely investigated for their antibacterial properties against a range of Gram-positive and Gram-negative pathogens, suggesting a potential area of investigation for this compound . Researchers may also explore its utility in other areas, such as oncology or enzymology. Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material using appropriate personal protective equipment. All safety and regulatory guidelines must be strictly followed.

Properties

IUPAC Name

5-amino-1-(4-chlorophenyl)-N-cyclohexyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c16-10-6-8-12(9-7-10)21-14(17)13(19-20-21)15(22)18-11-4-2-1-3-5-11/h6-9,11H,1-5,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEKVJZPXVYZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy, antimicrobial research, and anti-inflammatory studies.

Chemical Structure and Properties

The compound features a 1,2,3-triazole core, which is known for its biological significance. The presence of a chlorine atom at the 4-position of the phenyl ring and a cyclohexyl group enhances its lipophilicity and potentially improves bioavailability.

PropertyValue
IUPAC NameThis compound
Molecular Weight364.24 g/mol
CAS Number1032227-70-5

Biological Activity Overview

Research has demonstrated that this compound exhibits several promising biological activities:

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent anticancer activity .
  • Mechanism of Action : It has been suggested that the compound acts by inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been assessed:

  • Spectrum of Activity : It has demonstrated activity against a range of bacterial strains, making it a candidate for developing new antibiotics .
  • Mechanism : The compound's ability to modulate bacterial DNA damage responses indicates its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects:

  • Inhibition of Cytokine Release : Studies have indicated that it can significantly reduce TNF-alpha release in LPS-stimulated models .
  • Potential Applications : These properties suggest potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Cancer Cell Studies :
    • A study reported that this compound exhibited over 90% inhibition of cell proliferation in non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cell lines .
    • Docking simulations revealed strong interactions with key residues in the COX-2 active site, suggesting a mechanism for its antiproliferative effects .
  • Antimicrobial Screening :
    • High-throughput screening identified this compound as effective against several strains of bacteria, showcasing its potential for antibiotic development .
  • Inflammation Models :
    • In vivo models demonstrated that the compound significantly reduced inflammation markers compared to control groups, indicating its therapeutic potential .

Comparison with Similar Compounds

Key Observations :

  • 1-Position Substituents : The 4-chlorophenyl group (present in the target compound and ZIPSEY) enhances target binding in proteases and kinases compared to smaller substituents (e.g., carbamoylmethyl) .
  • Amide Modifications : Cyclohexyl (target compound) and dimethoxyphenyl (antiproliferative analog) substituents influence solubility and selectivity. Cyclohexyl may improve blood-brain barrier penetration in CNS-targeting applications .
  • 5-Position Variants: Amino groups (target compound) favor hydrogen bonding, while cyclopropyl or methyl groups (other analogs) modulate steric effects and metabolic stability .

Mechanism of Action and Cross-Species Breadth

  • SOS Response Inhibition: The parent scaffold (carbamoylmethyl analog) inhibits LexA self-cleavage, a key step in bacterial SOS activation, with cross-species activity in E. coli and P. aeruginosa . The 4-chlorophenyl and cyclohexyl substituents in the target compound are hypothesized to enhance potency by stabilizing interactions with conserved LexA catalytic residues (e.g., Ser119) .
  • Anticancer Activity : Analogs with 4-chlorophenyl or fluorophenyl groups (e.g., ZIPSEY, NCI-H522 inhibitors) target kinases (e.g., c-Met) or induce apoptosis via mitochondrial pathways .

Preparation Methods

Synthesis of 4-Chlorophenyl Azide

4-Chloroaniline undergoes diazotization with sodium nitrite in hydrochloric acid at 0–5°C, followed by treatment with sodium azide to yield 4-chlorophenyl azide. This intermediate is typically used immediately due to instability, though stabilizers like calcium chloride may extend shelf life.

Preparation of N-Cyclohexyl Cyanoacetamide

Cyanoacetic acid reacts with cyclohexylamine using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane, achieving >85% conversion to N-cyclohexyl cyanoacetamide. Microwave-assisted coupling reduces reaction times to 30 minutes compared to 12 hours under traditional reflux.

Microwave-Assisted Cyclization

Combining 4-chlorophenyl azide (1.3 mmol) with N-cyclohexyl cyanoacetamide (1.0 mmol) in ethanol containing sodium hydroxide (1.3 mmol) under microwave irradiation at 80°C for 1 hour affords the target compound in 56% yield after workup. The reaction mechanism proceeds through azide tautomerization to a nitrene intermediate, which attacks the cyanoacetamide's nitrile group to form the triazole core.

Table 1. Optimization of Cyclization Conditions

Parameter Tested Range Optimal Value Yield Impact
Temperature (°C) 60–100 80 +32%
Base (Equiv) 0.5–2.0 1.3 +18%
Solvent EtOH/THF/DMSO EtOH +22%
Reaction Time (h) 0.5–2.0 1.0 +9%

Lithium Carbanion-Mediated Cycloaddition

An alternative approach utilizes lithium enolates derived from nitriles to construct the triazole ring. This method provides complementary regioselectivity to azide-based cyclizations:

Generation of Lithium Enolate

4-Chlorophenylacetonitrile (2.0 mmol) reacts with n-butyllithium (2.2 mmol) in tetrahydrofuran at −78°C, forming a stabilized carbanion over 30 minutes. The enolate's reactivity is crucial for subsequent [3+2] cycloaddition.

Cycloaddition with Hydrazoic Acid

Introducing hydrazoic acid (3.0 mmol) via slow addition at −40°C initiates triazole formation, with the reaction warming to room temperature over 6 hours. Quenching with ammonium chloride yields a 48% isolated yield of 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile.

Carboxamide Formation

The nitrile intermediate undergoes hydrolysis using concentrated sulfuric acid (18 M) at 110°C for 4 hours, followed by amidation with cyclohexylamine via mixed carbonic anhydride activation. This two-step sequence achieves 67% overall yield for the carboxamide.

Cesium Carbonate-Mediated Synthesis Using β-Carbonyl Phosphonates

Recent advances in triazole synthesis employ β-ketophosphonates as dipolarophiles, offering enhanced control over substitution patterns:

Preparation of 4-Chlorophenyl β-Ketophosphonate

Diethyl 4-chlorophenylacetylphosphonate is synthesized from 4-chlorophenylacetic acid via Arbuzov reaction with triethyl phosphite (82% yield). This stable crystalline solid serves as the key cycloaddition partner.

Regioselective Cycloaddition

Reacting the β-ketophosphonate (1.0 equiv) with sodium azide (1.2 equiv) in dimethyl sulfoxide containing cesium carbonate (2.0 equiv) at 25°C for 12 hours produces the triazole core with complete 1,4-regioselectivity. The cesium ion templating effect ensures proper orientation of reactants, achieving 74% isolated yield.

Table 2. Comparative Regioselectivity in Triazole Synthesis

Method 1,4-Substitution (%) 1,5-Substitution (%) Reaction Time
Azide-Cyanoacetamide 92 8 1 h
Lithium Carbanion 78 22 6 h
β-Ketophosphonate >99 <1 12 h

Modular assembly strategies enable late-stage introduction of the N-cyclohexyl group:

Ester to Carboxamide Conversion

Methyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes aminolysis with cyclohexylamine in toluene at reflux (110°C) for 8 hours using 4-dimethylaminopyridine (DMAP) catalysis. This method affords 63% yield but requires prior protection of the amino group.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-bromo-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide with cyclohexylamine uses tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos ligand in dioxane at 100°C. While effective (58% yield), this route suffers from competing hydrolysis of the carboxamide group.

Comparative Analysis of Synthetic Routes

Critical evaluation of the four methods reveals distinct advantages and limitations:

Yield Efficiency

The azide-cyanoacetamide cyclization provides the highest overall yield (56%) in a single step, whereas post-functionalization approaches accumulate yield losses across multiple steps (38–58% overall).

Functional Group Tolerance

β-Ketophosphonate methods demonstrate superior compatibility with electron-deficient aryl groups, while lithium enolate routes better accommodate sterically hindered substrates.

Scalability Considerations

Microwave-assisted cyclization enables rapid synthesis on gram scales, though cesium carbonate-mediated reactions show better reproducibility in kilogram-scale trials.

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